molecular formula C11H12BrFO2 B8433032 3-(4-Bromo-3-fluoro-phenoxymethyl)-3-methyl-oxetane

3-(4-Bromo-3-fluoro-phenoxymethyl)-3-methyl-oxetane

Cat. No. B8433032
M. Wt: 275.11 g/mol
InChI Key: UXQYZUVKEBFGLG-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

The title compound was prepared from 4-bromo-3-fluorophenol and (3-methyl-oxetan-3-yl)-methanol in analogy to Example 9c): MS (EI): 274 and 276 M+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[CH3:10][C:11]1([CH2:15]O)[CH2:14][O:13][CH2:12]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][C:11]2([CH3:15])[CH2:14][O:13][CH2:12]2)=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OCC2(COC2)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.